molecular formula C9H13N B130764 2,5-Dimethylbenzylamine CAS No. 93-48-1

2,5-Dimethylbenzylamine

Cat. No. B130764
CAS RN: 93-48-1
M. Wt: 135.21 g/mol
InChI Key: LUJNPFWZXIGIPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-Dimethylbenzylamine can be achieved by the Eschweiler–Clarke reaction of benzylamine . It undergoes directed ortho metalation with butyl lithium .


Molecular Structure Analysis

The molecular weight of 2,5-Dimethylbenzylamine is 135.21 g/mol . The IUPAC name for this compound is (2,5-dimethylphenyl)methanamine . The InChI Key for this compound is LUJNPFWZXIGIPS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,5-Dimethylbenzylamine is a colorless liquid . It has a molecular weight of 135.21 g/mol . The compound has a refractive index of 1.5350 to 1.538 .

Scientific Research Applications

Metabolic Pathways and Pharmacology

  • 2,5-Dimethylbenzylamine and its derivatives are studied for their metabolic pathways and pharmacological profiles. For instance, research has explored the in vivo metabolism of psychoactive phenethylamine derivatives in rats, revealing insights into metabolic pathways and potential therapeutic applications (Kanamori et al., 2002). Another study compared the action of various phenethylamines, highlighting their interaction with serotonin receptors, suggesting their potential in neurological research (Eshleman et al., 2018).

Chemical Reactions and Catalysis

  • The role of 2,5-Dimethylbenzylamine in chemical reactions, particularly in organometallic chemistry, is a significant area of study. Research has examined its use as a substrate in ruthenium-catalyzed reactions and its potential in synthesizing complex chemical structures (Altalhi et al., 2021). Another study delved into the mechanisms of cyclometalation by palladium acetate, with 2,5-Dimethylbenzylamine as a key component (Davies et al., 2005).

Material Science and Organic Chemistry

  • 2,5-Dimethylbenzylamine is also researched for its applications in material science and organic chemistry. For instance, studies have focused on its role in the highly regioselective olefination of substituted N,N-dimethylbenzylamines, demonstrating its utility in synthesizing complex organic compounds (Cai et al., 2007).

Analytical and Forensic Applications

  • In analytical and forensic science, the compound is used in the characterization of new psychoactive substances. Research has been conducted on the analytical properties of N-benzyl derivatives of phenethylamine drugs, where 2,5-Dimethylbenzylamine plays a crucial role (Zuba & Sekuła, 2013).

Safety And Hazards

2,5-Dimethylbenzylamine can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing the dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2,5-dimethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJNPFWZXIGIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059087
Record name Benzenemethanamine, 2,5-dimethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID0059087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylbenzylamine

CAS RN

93-48-1
Record name 2,5-Dimethylbenzenemethanamine
Source CAS Common Chemistry
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Record name 2,5-Dimethylbenzylamine
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Record name Benzenemethanamine, 2,5-dimethyl-
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Record name Benzenemethanamine, 2,5-dimethyl-
Source EPA DSSTox
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Record name 2,5-dimethylbenzylamine
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Record name 2,5-DIMETHYLBENZYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
Y Li, S Selvaratnam, JJ Vittal, PH Leung - Inorganic chemistry, 2003 - ACS Publications
A new chiral auxiliary, (±)-N,N-dimethyl-1-(2,5-dimethylphenyl)ethylamine, was designed and synthesized in two steps from 1-acetyl-2,5-dimethylbenzene. Its cyclopalladated dimeric …
Number of citations: 46 pubs.acs.org
S Chand, N Mehta, M Singh Bahia… - Current …, 2012 - ingentaconnect.com
PKC- is a serine/threonine specific protein kinase and its activation depends upon the concentration of diacylglycerol (DAG) and phospholipids (phosphatidylserine). PKC- …
Number of citations: 49 www.ingentaconnect.com
H Kim, D Cohen, B Wang, BN Queenan… - Sensors and Actuators A …, 2020 - Elsevier
Fluorescence-based sensing powers laboratory-based bioanalytical systems. However, translating fluorescence-based bioanalytical sensing to benchtop or portable commercial …
Number of citations: 0 www.sciencedirect.com
R Gautzsch, P Zinn - Chromatographia, 1996 - Springer
Pure topologically based incremental models have been developed in order to estimate the retention indexes of aromatic compounds substituted with groups containing the hetero …
Number of citations: 24 link.springer.com
A Popplestone - 1983 - search.proquest.com
The work described in this thesis was conducted between June 1980 and January 1983 and is concerned with the development of potential synthetic approaches to the pyrido [4, 3-b] …
Number of citations: 2 search.proquest.com
T TANAKA, N SHIRAI, Y SATO - Chemical and pharmaceutical …, 1992 - jstage.jst.go.jp
The effects of substituents (MeO, Me, H, Br, CN, NO 2) of the benzyl groups in the Sommelet-Hauser rearrangement of N, N-bis (substituted benzyl)-N-methyl (trimethylsilyl) …
Number of citations: 24 www.jstage.jst.go.jp
CB Corwin - 1995 - escholarship.org
Nothing as significant or as long in the making as a doctoral degree is truly achieved alone. Many people, too many to list here, have helped me in my graduate career, and I owe them …
Number of citations: 2 escholarship.org
H Kim - 2020 - search.proquest.com
Wearable sensors are revolutionizing the way that patients manage their health conditions and track the surrounding environment. Despite its recent research advances, there is still a …
Number of citations: 0 search.proquest.com
G Zhang, Z Luo, C Guan, X Zhang… - The Journal of Organic …, 2023 - ACS Publications
Here, we report the first case of nickel-catalyzed C–H cyanation via arylthianthrenium salts. The reaction features the use of air-stable and inexpensive NiCl 2 ·6H 2 O as a catalyst for …
Number of citations: 1 pubs.acs.org
T TANAKA, N SHIRAI, Y SAT - 1992 - jlc.jst.go.jp
We previously reported that the fluoride ion-induced desilylation of N-(substituted benzyl)-N, N-dimethyl (trimethylsilyl) methylammonium halides regioselectively provides N-methylide …
Number of citations: 0 jlc.jst.go.jp

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